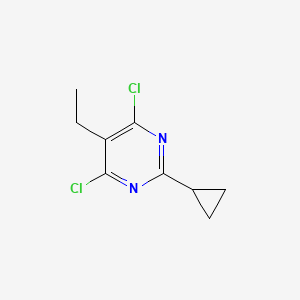

4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2/c1-2-6-7(10)12-9(5-3-4-5)13-8(6)11/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZNESDTUOCJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)C2CC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436155 | |

| Record name | 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617716-32-2 | |

| Record name | 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4,6 Dichloro 2 Cyclopropyl 5 Ethylpyrimidine

Primary Synthetic Routes to Dihalogenated Pyrimidine (B1678525) Cores

The journey towards 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine fundamentally begins with the synthesis of a dihydroxypyrimidine intermediate, which is subsequently converted to the dichloro derivative. This section outlines the key chlorination strategies and the synthesis of the crucial dihydroxy precursor.

Chlorination Strategies of Pyrimidine Precursors

The conversion of dihydroxypyrimidines to their corresponding dichlorinated analogues is a pivotal step in the synthesis of the target molecule. Several chlorinating agents are employed for this transformation, each with its own set of reaction conditions and efficiencies.

Phosphoryl chloride (POCl₃) is a widely utilized and potent reagent for the chlorination of hydroxypyrimidines. The reaction typically involves heating the dihydroxypyrimidine substrate in the presence of POCl₃. Often, a tertiary amine, such as N,N-dimethylaniline, is added to the reaction mixture. This amine serves a dual purpose: it acts as a base to neutralize the hydrogen chloride (HCl) gas generated during the reaction, and it can also catalyze the reaction.

The general mechanism involves the activation of the hydroxyl groups by POCl₃, converting them into better leaving groups, which are then displaced by chloride ions. The reaction conditions, such as temperature and the molar ratio of reactants, are critical for achieving high yields and minimizing side reactions. For instance, in the synthesis of 2-amino-4,6-dichloropyrimidine (B145751), reacting 2-amino-4,6-dihydroxypyrimidine with POCl₃ in the presence of an acid-removing agent at temperatures between 40°C and 90°C has been shown to be effective. google.com

A comparative overview of reaction conditions for POCl₃-mediated chlorination of various dihydroxypyrimidines is presented in the table below.

| Starting Material | POCl₃ (molar ratio) | Base (molar ratio) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-amino-4,6-dihydroxypyrimidine | 3.52 | N,N-dimethylaniline (2.02) | 60 | 4 | 86 |

| 4,6-dihydroxypyrimidine | Excess | N,N-dimethylaniline | Reflux | - | - |

Thionyl chloride (SOCl₂) is another effective reagent for the chlorination of hydroxyl-containing heterocyclic compounds. The reaction with a dihydroxypyrimidine proceeds by converting the hydroxyl groups into chlorosulfite intermediates, which are then attacked by chloride ions to yield the dichloropyrimidine. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify the purification of the final product.

The reaction is often carried out in an inert solvent, and similar to POCl₃ reactions, a base like pyridine may be added to scavenge the generated HCl. google.com The choice between POCl₃ and SOCl₂ can depend on the specific substrate and desired reaction conditions.

Triphosgene, a solid and safer alternative to the highly toxic phosgene gas, can also be employed for the chlorination of dihydroxypyrimidines. In the presence of a tertiary amine like pyridine, triphosgene can convert hydroxyl groups to chloroformates, which are then readily displaced by chloride ions. wikipedia.org This method offers the advantage of milder reaction conditions compared to those often required for POCl₃ or SOCl₂.

The mechanism involves the in-situ generation of phosgene from triphosgene, which then reacts with the hydroxyl groups. The use of a base is crucial to drive the reaction to completion. wikipedia.org

Synthesis of 4,6-Dihydroxypyrimidine Intermediates

The synthesis of the core pyrimidine ring is a critical first step. A common and effective method for the preparation of 2,5-disubstituted-4,6-dihydroxypyrimidines is the cyclocondensation reaction between a substituted malonic ester and an amidine.

In the context of synthesizing this compound, the key intermediate is 2-cyclopropyl-5-ethyl-pyrimidine-4,6-diol. This intermediate can be synthesized through the reaction of diethyl ethylmalonate with cyclopropylamidine hydrochloride in the presence of a strong base, such as sodium ethoxide.

The reaction proceeds via a nucleophilic attack of the amidine on the carbonyl carbons of the malonic ester, followed by cyclization and elimination of ethanol to form the stable pyrimidine ring.

| Reactant 1 | Reactant 2 | Base | Product |

| Diethyl ethylmalonate | Cyclopropylamidine hydrochloride | Sodium ethoxide | 2-cyclopropyl-5-ethyl-pyrimidine-4,6-diol |

Strategies for Incorporating Specific Substituents

The introduction of the cyclopropyl (B3062369) group at the C2 position and the ethyl group at the C5 position is achieved through the careful selection of starting materials for the pyrimidine ring synthesis.

The cyclopropyl group is introduced by using cyclopropylamidine as one of the key reactants in the cyclocondensation reaction. Cyclopropylamidine itself can be synthesized from cyclopropanecarbonitrile.

The ethyl group at the C5 position is incorporated by starting with diethyl ethylmalonate. This substituted malonic ester is prepared by the ethylation of diethyl malonate. The reaction involves the deprotonation of diethyl malonate with a strong base to form an enolate, which then acts as a nucleophile to attack an ethyl halide, such as ethyl iodide or ethyl bromide. prepchem.com

Introduction of the Cyclopropyl Group at Position 2

The incorporation of the cyclopropyl moiety at the 2-position of the pyrimidine ring is typically achieved through a cyclocondensation reaction. This reaction involves the condensation of a cyclopropyl-containing amidine, such as cyclopropanecarboxamidine, with a substituted malonic ester derivative. Specifically, the reaction of cyclopropanecarboxamidine hydrochloride with diethyl 2-ethylmalonate in the presence of a base like sodium ethoxide leads to the formation of the pyrimidine ring, yielding 2-cyclopropyl-5-ethyl-pyrimidine-4,6-diol. This foundational step establishes the core heterocyclic structure with the desired substituents at positions 2 and 5.

Functionalization at Position 5 for Ethyl Incorporation

The ethyl group at the 5-position is introduced prior to the cyclocondensation reaction by utilizing a appropriately substituted malonic ester. Diethyl 2-ethylmalonate serves as the key building block, providing the three-carbon fragment necessary for the formation of the pyrimidine ring and concurrently installing the ethyl group at the C5 position. The choice of this starting material is crucial for the final structure of the target molecule.

Following the formation of 2-cyclopropyl-5-ethyl-pyrimidine-4,6-diol, the hydroxyl groups at positions 4 and 6 are converted to chloro groups. This transformation is a critical step to activate the molecule for subsequent nucleophilic substitution reactions. A common and effective method for this chlorination is the treatment of the diol with a dehydrating chlorinating agent, most notably phosphorus oxychloride (POCl₃). nih.govchemicalbook.com Heating the diol in the presence of POCl₃, often with a catalytic amount of a tertiary amine such as N,N-dimethylaniline, results in the efficient replacement of both hydroxyl groups with chlorine atoms, affording the desired this compound. stackexchange.com

Methodologies for Derivative Synthesis from this compound

The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are highly susceptible to nucleophilic attack, making this compound an excellent precursor for the synthesis of a wide array of derivatives. The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions at these positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Positions 4 and 6

The reactivity of the chlorine atoms at C4 and C6 allows for their displacement by a variety of nucleophiles. Generally, in 4,6-dichloropyrimidines, both positions are reactive, and the regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile.

The reaction of this compound with various primary and secondary amines leads to the formation of amino-pyrimidine derivatives. These reactions are typically carried out in a suitable solvent in the presence of a base to neutralize the hydrogen chloride that is formed. The substitution can occur at one or both chloro positions, depending on the stoichiometry of the amine used.

Below is a table summarizing representative amination reactions on analogous 4,6-dichloropyrimidine (B16783) systems.

| Amine Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Adamantane-containing amines | K₂CO₃, DMF, 140 °C | Mono-aminated pyrimidine | 60-99% | nih.gov |

| Various diamines | Cs₂CO₃, dioxane, reflux | N,N′-bis(6-chloropyrimidin-4-yl) derivatives | Quantitative | researchgate.net |

| Polyamines | Cs₂CO₃, dioxane, reflux | Tris- and tetrakis-substituted pyrimidines | Not specified | researchgate.net |

| Indoline | NaOH, ethanol, rt | 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehyde | Moderate | mdpi.com |

The chlorine atoms of this compound can also be displaced by sulfur-based nucleophiles, such as thiols, to form thioether derivatives. These reactions are typically performed in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

The following table provides examples of thioetherification reactions on related chloro-substituted aromatic and heteroaromatic systems.

| Thiol Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aliphatic and aromatic thiols | Base (e.g., K₂CO₃, Et₃N), water, rt | Alkyl/aryl thioethers | Up to 95% | jmaterenvironsci.com |

| Aliphatic and aromatic thiols | Solvent-free, 100 °C | Symmetrical and unsymmetrical thioethers | High | jmaterenvironsci.com |

| Thiophenols | Transition metal catalyst (e.g., Zinc(II) complex), base, solvent | Aryl thioethers | High | researchgate.net |

Beyond amines and thiols, other nucleophiles can also be employed to displace the chlorine atoms at positions 4 and 6. These include alkoxides, phenoxides, and stabilized carbanions. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse library of pyrimidine derivatives with varied functionalities, opening avenues for further chemical exploration and the development of new compounds with potential applications in various fields of chemistry.

Reactions Involving the Cyclopropyl Ring

The 2-cyclopropylpyrimidine (B1313821) moiety is a classic example of a donor-acceptor (D-A) cyclopropane. wiley-vch.denih.gov The pyrimidine ring acts as a powerful electron-withdrawing group (the acceptor), which polarizes the adjacent cyclopropane ring, making it susceptible to a variety of ring-opening and cycloaddition reactions that are not observed with unactivated cyclopropanes. wiley-vch.de This activation is the basis for its utility as a versatile three-carbon building block in organic synthesis. nih.govresearchgate.net

The polarization of the cyclopropyl ring in this compound facilitates its participation in formal [3+n]-cycloaddition reactions, typically mediated by a Lewis acid. wiley-vch.de Upon coordination of a Lewis acid to one of the nitrogen atoms of the pyrimidine ring, the electron-withdrawing effect is enhanced, promoting the cleavage of the distal C-C bond of the cyclopropane. This generates a stabilized 1,3-zwitterionic intermediate, which can be intercepted by various dipolarophiles or dienophiles to form five- or six-membered rings. nih.gov

These cycloaddition reactions are powerful tools for the construction of complex heterocyclic and carbocyclic frameworks. researchgate.net The reaction's course, whether it follows a [3+2], [3+3], or other cycloaddition pathway, is dependent on the nature of the reacting partner. For instance, reaction with aldehydes, imines, or thioketones typically leads to five-membered heterocyclic rings. nih.gov

Below is a table of representative [3+n]-cycloaddition reactions for various donor-acceptor cyclopropanes, illustrating the potential pathways available for this compound.

| Dipolarophile/Dienophile | Reaction Type | Product Type | Representative Example (General) |

| Aldehydes/Ketones | [3+2] Cycloaddition | Tetrahydrofurans | Reaction of 2-phenylcyclopropane-1,1-dicarboxylate with benzaldehyde. |

| Imines | [3+2] Cycloaddition | Pyrrolidines | Lewis acid-catalyzed reaction with N-tosyl imines. |

| Nitrones | [3+3] Cycloaddition | 1,2-Oxazinanes | Formation of six-membered rings through reaction with nitrone partners. |

| Thioketenes | [3+2] Cycloaddition | Tetrahydrothiophenes | Sc(OTf)₃ catalyzed reaction to form exocyclic thioenol ethers. nih.gov |

| Alkenes/Alkynes | [3+2] Cycloaddition | Cyclopentanes/Cyclopentenes | Reactions with electron-rich or electron-deficient olefins and acetylenes. researchgate.net |

The same principle of Lewis acid activation that enables cycloadditions also facilitates formal ring-opening reactions with nucleophiles. The generation of the 1,3-zwitterionic intermediate allows for the addition of a nucleophile at one end and subsequent protonation or reaction with an electrophile at the other. This strategy effectively functionalizes the three-carbon chain derived from the cyclopropane ring. nih.govdntb.gov.ua

This reactivity provides a pathway to introduce a variety of functional groups and construct linear, highly functionalized molecules that would be challenging to synthesize through other methods. The regioselectivity of the ring-opening is controlled by the electronic properties of the donor-acceptor system. A wide range of carbon and heteroatom nucleophiles can be employed in these transformations. dntb.gov.ua

The table below summarizes potential ring-opening reactions based on the established chemistry of D-A cyclopropanes.

| Nucleophile | Reaction Type | Product Scaffold | Mechanistic Insight |

| Indoles/Pyrroles | Nucleophilic Ring-Opening/Friedel-Crafts Alkylation | γ-Hetaryl-substituted pyrimidines | The electron-rich heterocycle attacks the electrophilic terminus of the opened cyclopropane. |

| Alcohols/Thiols | Nucleophilic Ring-Opening | γ-Alkoxy/Thioalkyl-substituted pyrimidines | Trapping of the intermediate with heteroatom nucleophiles leads to 1,3-difunctionalized products. |

| Malonates | Nucleophilic Ring-Opening | γ-Dicarbonyl-substituted pyrimidines | Soft carbon nucleophiles add efficiently to the opened zwitterion. |

| Cyanide | Nucleophilic Ring-Opening | γ-Cyano-substituted pyrimidines | Provides access to synthetically useful nitrile-containing building blocks. dntb.gov.ua |

Transformations of the 5-Ethyl Side Chain

The 5-ethyl side chain offers another handle for the chemical modification of the this compound scaffold. The methylene (B1212753) (-CH₂-) group of the ethyl side chain is in a position analogous to a benzylic position, as it is attached directly to the pyrimidine ring. The electron-deficient nature of the dichloropyrimidine ring can influence the reactivity of this position, making it susceptible to reactions involving radical or anionic intermediates.

Potential transformations could include:

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), selective halogenation at the methylene position could occur, yielding a 5-(1-haloethyl)pyrimidine derivative. This product would be a valuable intermediate for subsequent nucleophilic substitution reactions.

Oxidation: Controlled oxidation could potentially transform the ethyl group into a 5-acetyl or a 5-vinyl group, depending on the reagents and conditions employed. Oxidants that favor benzylic positions could be effective.

Deprotonation/Alkylation: Although the acidity of the methylene protons is not expected to be exceptionally high, the use of a strong base could potentially generate an anion that could be trapped by various electrophiles, allowing for the elongation or functionalization of the side chain.

These potential transformations, while not specifically documented for this molecule, are based on fundamental reactivity principles of alkyl groups attached to heteroaromatic systems.

Investigation of Biological Activities and Molecular Mechanisms of 4,6 Dichloro 2 Cyclopropyl 5 Ethylpyrimidine and Its Derivatives

Antimicrobial Research Applications

Pyrimidine (B1678525) analogs have been a cornerstone in the development of antimicrobial agents, primarily due to their structural similarity to the nucleobases of DNA and RNA. This resemblance allows them to interfere with essential microbial metabolic pathways. The investigation into 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine and its derivatives is rooted in this established history of pyrimidine-based antimicrobials.

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of pyrimidine derivatives is often attributed to their ability to act as antimetabolites. By mimicking natural pyrimidines, these synthetic analogs can inhibit key enzymes involved in nucleic acid biosynthesis, leading to the disruption of DNA and RNA synthesis and ultimately, microbial cell death. For instance, some pyrimidine analogs are known to target thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the nucleotide synthesis pathway.

Research on compounds structurally related to this compound suggests several potential mechanisms of action. The dichloropyrimidine core provides electrophilic sites that can covalently interact with nucleophilic residues in the active sites of microbial enzymes. The cyclopropyl (B3062369) group, a known bioisostere for phenyl rings and other functional groups, can enhance binding to target proteins through hydrophobic interactions. Furthermore, the ethyl group at the C5 position can influence the compound's lipophilicity and steric interactions within the binding pocket of a target enzyme.

A plausible mechanism for the antimicrobial activity of this compound derivatives involves the inhibition of enzymes in the pyrimidine biosynthesis pathway. This can lead to a state of "thymineless death" in bacteria, where the depletion of thymidine (B127349) triphosphate pools results in DNA fragmentation and cell lysis. acs.org Another potential target is the bacterial cell division machinery. Some thiophenyl-substituted pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a critical step in bacterial cytokinesis. rsc.org

| Potential Microbial Target | Putative Mechanism of Action | Key Structural Feature Contribution |

| Thymidylate Synthase (TS) | Competitive or non-competitive inhibition, leading to depletion of thymidine nucleotides. | Pyrimidine core mimics the natural substrate. |

| Dihydrofolate Reductase (DHFR) | Inhibition of folic acid metabolism, essential for nucleotide synthesis. | Dichloropyrimidine moiety can interact with the active site. |

| DNA/RNA Polymerases | Incorporation into growing nucleic acid chains, causing chain termination or dysfunction. | Pyrimidine analog structure allows for recognition by polymerases. |

| FtsZ Protein | Inhibition of polymerization and disruption of the Z-ring formation, preventing cell division. | Cyclopropyl and ethyl groups may enhance binding to the FtsZ protein. |

Structure-Activity Relationship Studies for Optimized Antimicrobial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds like this compound. These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity. For pyrimidine derivatives, the nature and position of substituents on the pyrimidine ring significantly influence their antimicrobial spectrum and efficacy. nih.gov

The two chlorine atoms at the C4 and C6 positions are key reactive sites. Selective substitution of one or both chloro groups with various nucleophiles (e.g., amines, thiols, alkoxides) can lead to derivatives with altered electronic and steric properties, which in turn can affect their interaction with biological targets. For example, replacing a chloro group with an amino group can introduce hydrogen bonding capabilities, potentially enhancing binding affinity to a target enzyme.

| Structural Modification | Predicted Impact on Antimicrobial Activity | Rationale |

| Substitution of Cl at C4/C6 with Amines | Potential increase in activity | Introduction of hydrogen bond donors/acceptors can enhance target binding. |

| Substitution of Cl at C4/C6 with Thiols | May enhance activity against specific targets | Can form strong interactions with metal ions in active sites or participate in disulfide bonding. |

| Modification of the Cyclopropyl Group | Variable effects | Altering the size and electronics of this group can fine-tune binding interactions. |

| Variation of the Alkyl Group at C5 | Can modulate potency and selectivity | Affects lipophilicity and steric hindrance, influencing cell penetration and target fit. |

Antineoplastic Research Applications

The role of pyrimidine analogs in cancer chemotherapy is well-established, with compounds like 5-fluorouracil (B62378) being used in the clinic for decades. The rationale for their use lies in the increased demand for nucleotides in rapidly proliferating cancer cells. By targeting the pyrimidine biosynthesis pathway, these analogs can selectively disrupt the growth of malignant cells. nih.gov

Modulation of Cellular Proliferation Pathways in Research Models

Pyrimidine derivatives can modulate various cellular proliferation pathways. A primary mechanism is the inhibition of de novo pyrimidine biosynthesis, which is often upregulated in cancer cells to meet the high demand for DNA and RNA synthesis. nih.gov By creating a deficit in the pyrimidine nucleotide pool, compounds like this compound derivatives can arrest the cell cycle, typically at the S-phase where DNA replication occurs.

Furthermore, elevated levels of pyrimidines have been associated with the activation of signaling pathways that promote cell proliferation, such as the EGFR, PKC, and ERK pathways. researchgate.net Pyrimidine analogs could potentially interfere with these signaling cascades, although this is a less explored mechanism. The structural features of this compound, particularly the dichloropyrimidine core, make it a candidate for inhibiting kinases involved in these pathways, as many kinase inhibitors possess a substituted pyrimidine scaffold.

| Signaling Pathway | Potential Effect of Pyrimidine Derivatives | Research Model Application |

| De Novo Pyrimidine Biosynthesis | Inhibition, leading to nucleotide pool depletion. | In vitro studies with cancer cell lines to assess antiproliferative effects. |

| Cell Cycle Checkpoints | Arrest at G1/S or S phase. | Flow cytometry analysis of cell cycle distribution in treated cancer cells. |

| Kinase Signaling (e.g., EGFR, MAPK) | Inhibition of kinase activity. | Kinase inhibition assays and western blotting to assess phosphorylation status of key signaling proteins. |

Exploration of Apoptotic Induction Mechanisms in Cellular Systems

In addition to inhibiting proliferation, many anticancer agents induce apoptosis, or programmed cell death, in cancer cells. Pyrimidine derivatives have been shown to trigger apoptosis through various mechanisms. The cellular stress caused by the inhibition of DNA synthesis can activate intrinsic apoptotic pathways. For instance, DNA damage can lead to the stabilization and activation of the tumor suppressor protein p53, which in turn can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.gov

Thienopyrimidine derivatives, which share the pyrimidine core, have been shown to induce apoptosis, oxidative stress, and mitotic catastrophe in cancer cells. nih.gov The investigation of this compound derivatives in cellular systems would likely involve assessing markers of apoptosis such as caspase activation, PARP cleavage, and changes in mitochondrial membrane potential.

| Apoptotic Marker | Method of Detection | Expected Outcome with Apoptosis-Inducing Pyrimidine Derivative |

| Caspase Activation | Western blotting for cleaved caspases (e.g., caspase-3, -9) | Increased levels of cleaved caspases. |

| PARP Cleavage | Western blotting | Appearance of the cleaved PARP fragment. |

| Annexin V Staining | Flow cytometry | Increased percentage of Annexin V-positive cells. |

| Mitochondrial Membrane Potential | JC-1 staining and flow cytometry | Decrease in mitochondrial membrane potential. |

Anti-inflammatory Research Applications

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Inflammation is a complex biological response involving various cells and mediators. Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant area of research.

The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various pro-inflammatory cytokines like TNF-α and interleukins. rsc.orgnih.gov The mechanism of action frequently involves the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are central to the production of these inflammatory mediators. nih.govmdpi.com

Research on various pyrimidine analogs has demonstrated their potential to suppress the activity of these inflammatory enzymes. nih.gov For instance, certain pyrimidine derivatives have shown selective inhibition of COX-2, which is an attractive target for anti-inflammatory drugs due to its upregulation at sites of inflammation and its lesser role in normal physiological processes compared to COX-1. nih.govmdpi.com The structural characteristics of this compound suggest it could be a scaffold for developing selective COX-2 inhibitors. Molecular docking studies on similar compounds have indicated that the pyrimidine core can fit into the active site of COX-2, and the substituents can be tailored to enhance this interaction. nih.gov

Furthermore, pyrimidine derivatives have been shown to suppress the production of NO by inhibiting inducible nitric oxide synthase (iNOS). rsc.org They can also modulate the signaling pathways that lead to the production of pro-inflammatory cytokines, such as the NF-κB pathway. nih.gov The potential of this compound and its derivatives as anti-inflammatory agents warrants further investigation, focusing on their effects on these key inflammatory targets and pathways.

| Inflammatory Mediator/Target | Potential Inhibitory Effect of Pyrimidine Derivatives | Relevance to Inflammatory Diseases |

| Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity, leading to reduced prostaglandin synthesis. | Arthritis, pain, and various inflammatory conditions. |

| 5-Lipoxygenase (5-LOX) | Inhibition of leukotriene production. | Asthma, allergic rhinitis, and other inflammatory diseases. |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased production of nitric oxide, a pro-inflammatory mediator. | Sepsis, arthritis, and inflammatory bowel disease. |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Suppression of cytokine release. | Rheumatoid arthritis, psoriasis, and inflammatory bowel disease. |

Inhibition of Cyclooxygenase (COX) Enzymes by Derivatives

Derivatives of the pyrimidine core structure have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the biosynthesis of inflammatory prostaglandins. The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of COX-2, while many of their undesirable side effects are linked to the inhibition of the COX-1 isoform. Consequently, research has focused on developing selective COX-2 inhibitors.

Pyrimidine-based structures have proven to be effective scaffolds for achieving this selectivity. Research into various pyrimidine derivatives has demonstrated significant inhibitory activity against the COX-2 enzyme. For instance, certain pyrano[2,3-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory effects by potently suppressing COX-2 activity, with reported IC50 values as low as 0.04 ± 0.02 μmol, comparable to the standard drug celecoxib. nih.gov The structural features of the pyrimidine ring allow for modifications that can enhance binding affinity and selectivity for the larger active site of the COX-2 enzyme compared to COX-1. mdpi.com

| Derivative Class | Target | IC50 Value (μM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

| Pyrano[2,3-d]pyrimidines | COX-2 | 0.04 ± 0.02 | Not Specified | Celecoxib (0.04 ± 0.01) |

| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 | 0.29 | 67.24 | Celecoxib (0.42) |

Studies have shown that the nature and position of substituents on the pyrimidine ring are crucial for activity. For example, the presence of electron-releasing groups at specific positions can enhance anti-inflammatory effects. nih.gov This structure-activity relationship is a key focus in the design of novel pyrimidine-based COX-2 inhibitors with improved potency and safety profiles. mdpi.com

Impact on Inflammatory Signaling Cascades in Research Models

Beyond direct enzyme inhibition, pyrimidine derivatives have been shown to modulate key inflammatory signaling pathways. Chronic inflammation is implicated in a multitude of diseases, driven by pro-inflammatory mediators such as cytokines. nih.govnih.gov Research has demonstrated that compounds with a pyrimidine core can suppress the expression and function of these mediators.

In various research models, pyrimidine derivatives have been observed to decrease the expression of inducible nitric oxide synthase (iNOS) and COX-2 at the mRNA and protein levels. nih.gov This suppression is often linked to the modulation of upstream signaling cascades. Specifically, these compounds can interfere with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways. nih.govacs.org The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govacs.org By inhibiting the activation and nuclear translocation of NF-κB, pyrimidine derivatives can effectively reduce the production of these inflammatory mediators. acs.org

For example, studies on certain 4-indolyl-2-arylaminopyrimidine derivatives showed a significant reduction in the release of IL-6 and IL-8 in human bronchial epithelial cells. acs.org Further investigation in an acute lung injury mouse model revealed that these effects were achieved by inhibiting the phosphorylation of p38 and ERK, key components of the MAPK pathway. acs.org

Agrochemical Research: Herbicide Development

The pyrimidine ring is a highly versatile scaffold in the agrochemical industry, forming the basis for numerous herbicides. epa.gov Derivatives of dichloropyrimidine, in particular, have been explored for their potential in weed management. These compounds can function as active herbicidal agents or as herbicide safeners, which protect crops from injury caused by herbicides without diminishing the herbicide's effectiveness against target weeds. pnas.org For instance, fenclorim is a pyrimidine-based safener used to enhance the tolerance of rice to certain herbicides. pnas.org The development of novel pyrimidine-based herbicides is a continuous effort aimed at discovering new modes of action to combat the growing issue of weed resistance. cambridge.org

Efficacy in Weed Management Strategies through Field Trials

The practical utility of pyrimidine-based herbicides is established through rigorous testing, from laboratory bioassays to field trials. These trials determine effective application rates, crop selectivity, and the spectrum of weeds controlled. Pyrimidine herbicides are used to manage broadleaf weeds in a variety of agricultural and non-agricultural settings, including fields for corn, wheat, and cereals, as well as pastures and rangeland. nih.gov

Data from such studies have established specific application rates for various pyrimidine derivatives. For example, certain pyrimidine–biphenyl hybrid compounds have demonstrated excellent postemergence herbicidal activity at rates of 37.5–150 grams of active ingredient per hectare (g a.i./ha). cambridge.org Some pyrimidinedione derivatives have shown 100% efficacy against weeds like Zinnia elegans and Abutilon theophrasti at rates as low as 9.375 g a.i./ha. pnas.org These compounds have also proven effective against weeds that have developed resistance to other common herbicides, such as those targeting the ALS or ACCase enzymes. nih.gov

| Herbicide Class | Application Rate (g a.i./ha) | Target Weeds |

| Pyrimidine–biphenyl hybrids | 37.5 - 150 | Broad spectrum, including AHAS inhibitor-resistant weeds |

| Pyrimidinedione derivatives | 9.375 | Broadleaf weeds (Zinnia elegans, Abutilon theophrasti) |

| Triazolopyrimidine sulfonamides | 9 - 15 | Annual grass and broadleaf weeds |

Investigation of Herbicidal Modes of Action

A key advantage of developing new classes of pyrimidine-based herbicides is the potential to introduce novel modes of action (MOA), which is a critical strategy for managing herbicide resistance. Research has identified several distinct molecular targets for these compounds.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition : A recently discovered MOA for a new class of pyrimidine-related herbicides is the inhibition of DHODH, a crucial enzyme in the de novo pyrimidine biosynthesis pathway in plants. nih.gov Disrupting this pathway leads to the cessation of plant growth and development, offering a new tool for weed control. acs.org

Acetohydroxyacid Synthase (AHAS) Inhibition : Some pyrimidine–biphenyl hybrids have been developed as potent inhibitors of AHAS (also known as acetolactate synthase or ALS), an enzyme involved in the synthesis of branched-chain amino acids. cambridge.org These compounds have shown efficacy against weeds that are resistant to existing AHAS-inhibiting herbicides. cambridge.org

Acetyl-CoA Carboxylase (ACCase) Inhibition : Aryloxyphenoxypropionates (APPs) containing a pyrimidine moiety have been designed to target ACCase, an enzyme essential for fatty acid synthesis in grasses. epa.gov

Protoporphyrinogen IX Oxidase (PPO) Inhibition : Pyrimidinedione derivatives are known to act by inhibiting the PPO enzyme, which disrupts chlorophyll (B73375) and heme biosynthesis, leading to rapid cell death in susceptible plants. pnas.org

Exploration of Other Biological Activities and Pharmacological Concepts

The structural diversity of pyrimidine derivatives allows them to interact with a wide range of biological targets beyond those involved in inflammation and herbicidal action. This has led to their exploration in various other pharmacological contexts.

Interaction with Specific Biological Targets (Enzymes and Receptors)

The pyrimidine scaffold has been successfully employed to design inhibitors for a variety of enzymes and modulators for receptors, highlighting its broad therapeutic potential.

5-Lipoxygenase (5-LOX) Inhibition : In addition to COX inhibition, some pyrimidine derivatives have been developed as dual inhibitors of both COX-2 and 5-LOX. The 5-LOX enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators. Dual inhibition is considered a promising strategy for developing anti-inflammatory agents with a broader mechanism of action.

Kinase Inhibition : In the field of antimalarial drug discovery, disubstituted pyrimidines have been identified as potent dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6. These kinases are essential for the life cycle of Plasmodium falciparum, the parasite responsible for malaria.

Receptor Agonism : Pyrimidine-containing structures have also been optimized as selective agonists for specific receptors. For example, a derivative incorporating a pyridazinone-pyrimidine scaffold was developed as a highly selective agonist for the thyroid hormone receptor β (THR-β). This compound, MGL-3196, is being investigated for the treatment of dyslipidemia, as activating THR-β in the liver has beneficial effects on lipid levels.

Influence on Cellular Processes and Signal Transduction Pathways

While direct studies on the broad cellular and signaling impacts of this compound are not extensively detailed in the available literature, the activities of related pyrimidine derivatives provide a basis for understanding their potential effects. Pyrimidine scaffolds are known to be versatile, exhibiting a wide range of biological activities by interacting with various cellular targets and pathways.

Derivatives of pyrimidine have been noted for their potential to modulate signaling pathways involved in cell proliferation and apoptosis, suggesting possible applications in oncology. Some pyrimidine compounds have been investigated for their ability to inhibit tumor growth by influencing these critical cellular processes. Furthermore, the anti-inflammatory properties of certain pyrimidine derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade. The inhibition of COX enzymes curtails the production of pro-inflammatory mediators like prostaglandins.

The broader class of pyrimidine derivatives has also been associated with a variety of other biological effects, including antibacterial, antifungal, antiviral, and antihypertensive activities. These diverse effects underscore the ability of the pyrimidine core structure to be chemically modified to interact with a wide array of biological targets, thereby influencing numerous cellular functions and signaling cascades. For instance, certain pyrimidine derivatives have been developed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key component in angiogenesis, a critical process for tumor growth and metastasis.

Investigation of Dynamin I GTPase's PH Domain Inhibition by Derivatives

A significant body of research has focused on the derivatives of pyrimidine compounds as inhibitors of the large GTPase dynamin, which plays a crucial role in membrane fission during clathrin-mediated endocytosis (CME). Aminopyrimidine analogues have been specifically designed and synthesized to target the pleckstrin homology (PH) domain of Dynamin I. researchgate.net This targeted inhibition disrupts the localization of dynamin to the plasma membrane, a critical step for its function in endocytosis. researchgate.net

Computational methods, including binding site identification, docking, and interaction energy calculations, have been employed to optimize these aminopyrimidine analogues. researchgate.net The resulting compounds have demonstrated low micromolar inhibition of Dynamin I and have been shown to effectively inhibit CME in cell-based assays. researchgate.net The data from these studies are consistent with dynamin inhibition being the primary mechanism of action. researchgate.net

The inhibitory activity of these pyrimidine derivatives highlights the potential for developing potent and specific modulators of endocytic pathways. The following table summarizes the inhibitory concentrations (IC50) of optimized aminopyrimidine analogues against Dynamin I and their corresponding effects on clathrin-mediated endocytosis.

| Compound Type | Target | IC50 (µM) | Reference |

| Aminopyrimidine Analogues | Dynamin I | 1.6 ± 0.3 to 10.6 ± 1.3 | researchgate.net |

| Aminopyrimidine Analogues | Clathrin-Mediated Endocytosis (CME) | 3.7 ± 1.1 to 65.9 ± 7.7 | researchgate.net |

Further profiling of these pyrimidine-based inhibitors has identified potential off-target effects. Interactions have been observed with a range of receptors, including cholecystokinin, dopamine (B1211576) D2, histamine (B1213489) H1 and H2, melanocortin, melatonin, muscarinic M1 and M3, neurokinin, opioid KOP, and serotonin (B10506) receptors. researchgate.net This broader receptor interaction profile is an important consideration in the development of these compounds as specific molecular probes or therapeutic agents.

Advanced Research Methodologies and Computational Approaches in Pyrimidine Chemistry

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The precise characterization of a novel or synthesized compound like 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine relies on a combination of spectroscopic and chromatographic methods. These techniques provide unambiguous evidence of the molecular structure and are crucial for assessing the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl and cyclopropyl (B3062369) substituents, as well as the pyrimidine (B1678525) ring proton.

Ethyl Group: The ethyl group at the C5 position would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to coupling with the two methylene protons. The chemical shift of the methylene protons would be downfield compared to the methyl protons due to the influence of the pyrimidine ring.

Cyclopropyl Group: The cyclopropyl group at the C2 position would display a more complex set of multiplets in the upfield region of the spectrum. The methine proton and the two sets of diastereotopic methylene protons of the cyclopropyl ring would couple with each other, leading to intricate splitting patterns. The chemical shifts for cyclopropyl protons are characteristically found at high field, often between 0.5 and 1.5 ppm. researchgate.net

Pyrimidine Ring Proton: The pyrimidine ring itself has one proton at the C2 position in the parent ring, but in this substituted analog, there are no protons directly attached to the pyrimidine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring would appear in the downfield region of the spectrum. The carbons bearing the chlorine atoms (C4 and C6) would be significantly deshielded and their chemical shifts influenced by the electronegative halogens. The C2 and C5 carbons, bonded to the cyclopropyl and ethyl groups respectively, would also have distinct chemical shifts.

Ethyl Group Carbons: Two distinct signals would be observed for the ethyl group: one for the methylene carbon and one for the methyl carbon.

Cyclopropyl Group Carbons: The cyclopropyl group would show two signals: one for the methine carbon and one for the two equivalent methylene carbons. The chemical shifts for cyclopropyl carbons are typically found in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine | C2 | - | ~160-170 |

| C4 | - | ~155-165 | |

| C5 | - | ~120-130 | |

| C6 | - | ~155-165 | |

| Ethyl | -CH₂- | Quartet, ~2.5-3.0 | ~20-30 |

| -CH₃ | Triplet, ~1.2-1.5 | ~10-15 | |

| Cyclopropyl | -CH- | Multiplet, ~1.5-2.0 | ~15-25 |

| -CH₂- | Multiplet, ~0.8-1.2 | ~5-15 |

Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, the mass spectrum would provide crucial information for its identification.

The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum would show three peaks for the molecular ion cluster: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents and cleavage of the pyrimidine ring. For this compound, expected fragmentation could include:

Loss of an ethyl radical (•C₂H₅) from the C5 position.

Loss of a cyclopropyl radical (•C₃H₅) from the C2 position.

Loss of chlorine radicals (•Cl).

Cleavage of the pyrimidine ring, leading to smaller fragment ions. The fragmentation of the pyrimidine ring itself can be complex, often involving retro-Diels-Alder type reactions. sapub.orgiosrjournals.orgacs.org

Chromatographic Purification Methods (e.g., Column Chromatography, HPLC)

Following the synthesis of this compound, purification is essential to remove any unreacted starting materials, byproducts, or other impurities. Chromatographic techniques are the primary methods used for this purpose.

Column Chromatography: This is a standard and widely used technique for the purification of organic compounds. A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase (a single solvent or a mixture of solvents) would be chosen based on the polarity of the target compound and its impurities. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. By carefully selecting the solvent system, this compound can be isolated in a pure form.

High-Performance Liquid Chromatography (HPLC): For achieving a higher degree of purity or for analytical quantification, HPLC is the method of choice. Both normal-phase and reversed-phase HPLC can be employed for the separation of pyrimidine derivatives. In reversed-phase HPLC, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The elution order is determined by the polarity of the compounds, with more polar compounds eluting first. The purity of the collected fractions can be assessed by analyzing the chromatogram, where a single, sharp peak indicates a pure compound.

Computational Chemistry and Molecular Modeling

In addition to experimental techniques, computational chemistry and molecular modeling have become invaluable tools in modern chemical research. These methods allow for the theoretical investigation of molecular properties and interactions, providing insights that can guide experimental design and interpretation.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide a wealth of information about its geometry, stability, and reactivity.

By performing DFT calculations, one can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This provides a theoretical three-dimensional structure of the molecule. Furthermore, DFT can be used to calculate various electronic properties:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: DFT can map the electron density distribution, revealing the electron-rich and electron-poor regions of the molecule. This is crucial for understanding its reactivity towards electrophiles and nucleophiles.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the surface of the molecule, highlighting regions that are likely to engage in electrostatic interactions.

Spectroscopic Properties: DFT calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can then be compared with experimental data to confirm the structure.

Data Science and Cheminformatics Approaches

Computational Tools for Scaffold Analysis and Lead Optimization

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The compound this compound serves as a key intermediate in the synthesis of various biologically active molecules. Computational chemistry offers a powerful suite of tools to analyze this and related pyrimidine scaffolds, enabling the prediction of molecular properties, the elucidation of structure-activity relationships (SAR), and the rational design of optimized lead compounds. These in silico methods accelerate the drug discovery process, reduce costs, and provide deep insights at an atomic level that are often inaccessible through experimental techniques alone.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For a series of analogs based on the this compound scaffold, a QSAR study would be instrumental in understanding how modifications to the cyclopropyl, ethyl, or chloro groups affect a specific biological endpoint, such as inhibitory activity against a target enzyme.

To build a QSAR model, molecular descriptors are calculated for each analog. These descriptors quantify various physicochemical properties, including electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) characteristics. scirp.org A statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), is then used to correlate these descriptors with the observed biological activity. nih.govscirp.org

For instance, a hypothetical QSAR study on a series of 2-cyclopropylpyrimidine (B1313821) derivatives might yield an equation like:

pIC50 = β0 + β1(LogP) + β2(HOMO) + β3(ASA_H)

This equation would allow researchers to predict the potency of new, unsynthesized derivatives of this compound by simply calculating their descriptor values. The model could reveal, for example, that increasing hydrophobicity at the 5-position while maintaining a specific electronic character at the 2-position is crucial for enhanced activity.

Table 1: Illustrative QSAR Model Parameters for Pyrimidine Derivatives

| Descriptor | Coefficient (β) | Contribution |

| LogP (Lipophilicity) | 0.45 | Positive correlation; higher lipophilicity may enhance activity. |

| HOMO (Highest Occupied Molecular Orbital Energy) | -0.21 | Negative correlation; lower HOMO energy may be favorable. |

| ASA_H (Hydrophobic Surface Area) | 0.15 | Positive correlation; larger hydrophobic surface area may increase potency. |

| (Constant) | 5.20 | Baseline activity. |

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbohrium.comremedypublications.com In the context of this compound, docking would be used to predict how this molecule or its derivatives bind within the active site of a biological target, such as a kinase or protease.

The process involves preparing the three-dimensional structures of both the ligand (the pyrimidine derivative) and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose to estimate the binding affinity. remedypublications.com

The results of a docking study can provide valuable insights into the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex. mdpi.com For this compound, docking could reveal that one of the chlorine atoms acts as a key anchoring point, while the cyclopropyl group fits into a specific hydrophobic pocket. This information is critical for lead optimization, guiding chemists to make modifications that enhance these favorable interactions.

Table 2: Example Molecular Docking Results for Pyrimidine Analogs

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Lead-1 (Parent Scaffold) | -7.5 | LYS-78, LEU-132, ASP-144 | H-bond with LYS-78, Hydrophobic interaction with LEU-132 |

| Analog-1A (Modified Ethyl Group) | -8.2 | LYS-78, LEU-132, VAL-86 | Enhanced hydrophobic contact with VAL-86 |

| Analog-1B (Cyclopropyl replaced) | -6.9 | LYS-78, ASP-144 | Loss of key hydrophobic interaction |

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.govresearchgate.net Pharmacophore models can be generated based on the structure of a known active ligand bound to its target or from a set of active molecules when the target structure is unknown.

For the this compound scaffold, a pharmacophore model could be developed to define the essential spatial arrangement of features required for its biological activity. This model could then be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that match the pharmacophore and are therefore likely to be active.

In Silico ADMET Prediction

The success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. rfppl.co.inresearchgate.netresearchgate.net In silico ADMET prediction tools use computational models to estimate these properties for a given chemical structure.

For this compound, these tools can predict its likely oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and likelihood of causing toxicity. rfppl.co.inpharmaceuticaljournal.net Early assessment of these properties helps in identifying potential liabilities and allows for optimization of the scaffold to improve its drug-like characteristics.

Table 3: Sample In Silico ADMET Profile for a Pyrimidine Derivative

| Property | Predicted Value | Acceptable Range | Assessment |

| Human Intestinal Absorption | 95% | > 80% | High |

| Blood-Brain Barrier (BBB) Penetration | -0.5 (LogBB) | -1.0 to 0.3 | Moderate |

| CYP2D6 Inhibition | No | N/A | Low Risk |

| Hepatotoxicity | Low | Low | Low Risk |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.commdpi.com MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. An MD simulation of the this compound derivative bound to its target can reveal the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the role of water molecules in the binding site. tandfonline.com This detailed understanding of the dynamic nature of the interaction can guide more subtle optimizations of the lead compound.

Binding Free Energy Calculations

To obtain a more quantitative prediction of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed. frontiersin.orgnih.govacs.org These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. researchgate.netacs.org By applying MM/GBSA to the trajectory from an MD simulation, researchers can estimate the relative binding affinities of different analogs of this compound, helping to prioritize which compounds to synthesize and test experimentally.

Future Research Directions and Translational Perspectives for 4,6 Dichloro 2 Cyclopropyl 5 Ethylpyrimidine

Rational Design and Synthesis of Next-Generation Pyrimidine (B1678525) Analogues with Enhanced Specificity

The development of novel therapeutic agents and functional molecules hinges on the principles of rational design, where structural information is used to guide the synthesis of analogues with improved properties. For 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine, future research will focus on creating new derivatives with heightened specificity toward biological targets. This involves strategic modifications to the core structure to optimize interactions within a target's binding site, thereby increasing potency and reducing off-target effects.

Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: A systematic replacement of the chlorine atoms with various functional groups (e.g., amines, thiols, alkoxy groups) will be crucial. The reactivity of the C-Cl bonds allows for nucleophilic substitution reactions, enabling the creation of a diverse library of analogues. gsconlinepress.com The insights gained from screening these libraries will help build comprehensive SAR models.

Bioisosteric Replacement: The cyclopropyl (B3062369) and ethyl groups can be replaced with other bioisosteres to probe the steric and electronic requirements of a target binding pocket. For instance, the cyclopropyl moiety could be substituted with other small rings or unsaturated fragments, while the ethyl group could be replaced with other alkyl or functionalized chains.

Computational and Structural Biology: Advanced computational methods, such as molecular docking and molecular dynamics simulations, can predict the binding modes of designed analogues. researchgate.netrsc.org When crystal structures of target proteins are available, structure-based drug design can be employed to create molecules that fit precisely into the active site, a strategy successfully used for other pyrimidine-based inhibitors. nih.gov

The table below outlines potential design strategies for creating next-generation analogues.

| Modification Site | Proposed Analogue Group | Design Rationale | Potential Impact |

| C4 and C6 Positions | Amines, Anilines, Phenols, Thiols | Introduce hydrogen bond donors/acceptors; modulate solubility and electronic properties. | Enhanced target binding affinity and specificity. |

| C2 Position | Other cycloalkyl groups, Alkynyl groups | Alter steric bulk and conformational rigidity. | Probe hydrophobic pockets and improve binding kinetics. |

| C5 Position | Branched alkyl chains, Ether linkages | Modify lipophilicity and metabolic stability. | Improved pharmacokinetic properties. |

By combining these synthetic and computational approaches, researchers can systematically refine the this compound scaffold to produce highly specific and potent molecules for targeted applications.

Elucidation of Novel Biological Pathways Modulated by Pyrimidine Derivatives

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous drugs with diverse mechanisms of action. mdpi.com Pyrimidine derivatives are known to inhibit a wide range of enzymes, including protein kinases, and can interfere with metabolic pathways such as pyrimidine biosynthesis. mdpi.comnih.govnih.gov A significant future direction for this compound and its derivatives is the exploration of novel biological targets and pathways.

Initial research should involve broad-spectrum screening to identify potential biological activities. High-throughput screening (HTS) against large panels of enzymes (e.g., kinases, proteases) and cell-based assays can uncover unexpected activities. nih.gov For example, inhibitors of the pyrimidine biosynthesis enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) have been shown to possess not only antiviral properties but also the ability to stimulate the innate immune response, revealing an unexpected link between metabolism and immunity. nih.gov

Further research could focus on:

Target Deconvolution: For any bioactive analogue identified, determining its precise molecular target is essential. Techniques such as chemical proteomics, thermal shift assays, and genetic approaches can be employed to identify the specific protein(s) with which the compound interacts.

Pathway Analysis: Once a target is identified, transcriptomics, proteomics, and metabolomics can be used to understand the broader impact of its modulation on cellular pathways. This can reveal downstream effects and potential new therapeutic indications. For instance, some pyridopyrimidine scaffolds have been identified as dual PI3K/mTOR inhibitors, affecting key signaling pathways in cancer cells. acs.org

Phenotypic Screening: An alternative to target-based screening is phenotypic screening, where compounds are tested for their ability to induce a desired change in cell behavior (e.g., inducing apoptosis in cancer cells) without a preconceived target. nih.gov This approach can lead to the discovery of first-in-class molecules that operate through entirely new mechanisms.

The table below summarizes potential biological areas to explore.

| Biological Area | Potential Targets/Pathways | Rationale |

| Oncology | Protein Kinases (e.g., EGFR), Metabolic Enzymes | Pyrimidine is a common core in kinase inhibitors and antimetabolites. nih.govmdpi.com |

| Immunology | Dihydroorotate Dehydrogenase (DHODH), Cytokine Signaling | DHODH inhibitors can modulate immune responses. nih.gov |

| Infectious Diseases | Viral Polymerases, Bacterial Enzymes | Pyrimidine nucleoside analogues are established antiviral agents. orientjchem.org |

| Neuroscience | Cholinesterases, CNS Receptors | Certain pyrimidine derivatives show activity against enzymes like AChE and BChE. nih.gov |

Development of Sustainable and Environmentally Benign Synthetic Processes for Pyrimidine Compounds

Traditional methods for synthesizing substituted pyrimidines often involve harsh reagents, such as phosphorus oxychloride (POCl₃), and generate significant chemical waste. rasayanjournal.co.ingoogle.com A critical area of future research is the development of green and sustainable synthetic routes for this compound and its derivatives. This aligns with the growing demand for environmentally responsible chemical manufacturing. rasayanjournal.co.inbenthamdirect.com

Key avenues for sustainable synthesis include:

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. nih.govacs.org Iridium-catalyzed MCRs have been developed for synthesizing pyrimidines from alcohols and amidines, offering a highly atom-economical process. nih.govacs.orgfigshare.com

Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a primary goal. rasayanjournal.co.inresearchgate.net The use of heterogeneous catalysts, which can be easily recovered and reused, also contributes to a more sustainable process. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.innih.govbenthamdirect.com These techniques often lead to higher yields and cleaner reactions. rasayanjournal.co.inresearchgate.net

The following table compares traditional and potential green synthetic approaches.

| Synthetic Step | Traditional Method | Green Alternative | Advantages of Green Alternative |

| Ring Formation | Condensation with harsh reagents. | One-pot multicomponent reactions. nih.govorganic-chemistry.org | Higher atom economy, reduced waste, operational simplicity. rasayanjournal.co.in |

| Chlorination | Use of POCl₃ or phosgene. google.com | Novel chlorinating agents with fewer toxic byproducts. | Improved safety and reduced environmental impact. |

| Energy Input | Conventional reflux heating. | Microwave or ultrasonic irradiation. researchgate.netnih.gov | Shorter reaction times, lower energy use, higher yields. rasayanjournal.co.in |

| Solvent | Volatile organic compounds (VOCs). | Water, ionic liquids, or solvent-free conditions. rasayanjournal.co.inresearchgate.net | Reduced pollution, improved safety, lower cost. |

Adopting these green chemistry principles will not only make the production of pyrimidine compounds more environmentally friendly but also potentially more cost-effective for large-scale manufacturing. rasayanjournal.co.in

Exploration of Untapped Agrochemical and Materials Science Applications

While pyrimidine derivatives are well-established in pharmacology, their applications in other fields like agrochemicals and materials science remain ripe for exploration. The unique structural features of this compound make it a candidate for development in these non-pharmaceutical areas.

Agrochemical Applications: The pyrimidine scaffold is present in various commercial herbicides, fungicides, and insecticides. orientjchem.orgnih.gov Pyridine and pyrimidine herbicides are used to control broadleaf weeds in numerous agricultural and non-agricultural settings. epa.gov The specific substituents on this compound could confer novel modes of action or improved properties such as soil persistence and target selectivity. Future research could involve screening this compound and its derivatives for:

Herbicidal Activity: Assessing its effect on the growth of various weed species.

Fungicidal and Insecticidal Properties: Evaluating its efficacy against common plant pathogens and insect pests. orientjchem.orgnih.gov

Materials Science Applications: The electronic properties of the pyrimidine ring make it a useful component in functional materials. researchgate.net Pyrimidine derivatives have been utilized in:

Organic Light-Emitting Diodes (OLEDs): The heterocycle can be incorporated into molecules with interesting electroluminescent properties. nih.govresearchgate.net

Fluorescent Sensors: Pyrimidine-based compounds have been designed as fluorescent detectors for ions like zinc. researchgate.net

Corrosion Inhibitors: The nitrogen atoms in the pyrimidine ring can coordinate to metal surfaces, providing a protective layer against corrosion. nih.gov

The two chlorine atoms on the this compound core are particularly useful as they provide reactive sites for polymerization or for grafting the molecule onto surfaces, opening avenues for creating novel polymers and functionalized materials.

| Application Area | Potential Role of the Compound | Key Structural Features |

| Agrochemicals | Herbicide, Fungicide, Insecticide | Pyrimidine core, specific lipophilic substituents (cyclopropyl, ethyl). nih.govepa.gov |

| Materials Science | Monomer for polymers, component in OLEDs, fluorescent probe. | Dichloro groups for functionalization, conjugated pyrimidine ring system. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Discovery and Development

The discovery and optimization of new molecules is a time-consuming and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly transforming this landscape by accelerating timelines and improving the quality of candidate molecules. astrazeneca.comnih.gov Applying these computational tools to the this compound scaffold can significantly enhance the efficiency of developing new derivatives.

Future research should leverage AI and ML in several key areas:

De Novo Design: Generative AI models can design novel pyrimidine analogues with desired properties. elsevier.com These models are trained on vast datasets of known molecules and can generate structures optimized for specific targets or functions.

Predictive Modeling: ML algorithms can be trained to predict various properties of designed molecules, including biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. nih.govnih.gov This allows for the in silico screening of thousands of virtual compounds, prioritizing the most promising candidates for synthesis.

Synthesis Planning: AI tools can devise efficient synthetic routes for target molecules. elsevier.com By analyzing known chemical reactions, these platforms can suggest reaction pathways, reagents, and conditions, saving significant time and resources in the lab.

Data Analysis: AI can analyze large datasets from high-throughput screening and 'omics' studies to identify complex patterns and structure-activity relationships that may not be apparent to human researchers. mdpi.com

The table below details how AI/ML can be integrated into the development pipeline.

| Development Stage | AI/ML Application | Expected Outcome |

| Hit Identification | Virtual screening of large compound libraries. | Rapid identification of initial active compounds. |

| Lead Optimization | Generative models for de novo design; ML for property prediction (potency, ADMET). nih.govnih.gov | Design of analogues with improved efficacy and safety profiles. |

| Synthesis | AI-powered retrosynthesis planning. elsevier.com | Efficient and reliable synthetic routes for target molecules. |

| Mechanism of Action | Analysis of 'omics' data to identify affected pathways. | Deeper understanding of biological mechanisms. |

By integrating AI and ML into the research and development workflow, the journey from the initial scaffold of this compound to optimized, functional molecules can be made more efficient, cost-effective, and innovative. astrazeneca.com

Q & A

Q. What are the optimized synthetic routes for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine, and how can reaction yields be improved?

Methodological Answer:

- Step 1: Start with a nucleophilic substitution reaction on 4,6-dichloropyrimidine derivatives. Substitute the 2-position with cyclopropyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce steric bulk, which may influence reactivity at the 5-position .

- Step 2: Introduce the ethyl group at the 5-position using alkylation under basic conditions (e.g., NaH/DMF). Monitor regioselectivity via LC-MS to avoid over-alkylation .

- Step 3: Optimize solvent systems (e.g., THF vs. DCM) and temperature gradients to improve yields. For example, lower temperatures (0–5°C) may reduce side reactions in chlorinated intermediates .

- Validation: Compare yields using H NMR and HPLC purity data. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of cyclopropylboronic acid) to maximize conversion .

Q. How can researchers characterize the electronic effects of substituents (cyclopropyl, ethyl) on the pyrimidine core?

Methodological Answer:

- Spectroscopic Analysis: Use C NMR to assess electron-withdrawing/donating effects. Chlorine at C4 and C6 deshields adjacent carbons (~160–170 ppm), while cyclopropyl groups show distinct splitting patterns due to ring strain .

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and analyze HOMO-LUMO gaps. Compare with analogs like 4,6-dichloro-2-methylpyrimidine to isolate substituent effects .

- Experimental Correlations: Correlate Hammett σ values of substituents with reaction rates in follow-up nucleophilic substitutions (e.g., with amines) to quantify electronic contributions .

Q. What safety protocols are critical for handling chlorinated pyrimidines like this compound?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure. Chlorinated pyrimidines may release HCl vapors under heat .

- Waste Management: Segregate halogenated waste in labeled containers. Neutralize residual acidity with aqueous NaHCO before disposal .

- Emergency Response: For spills, adsorb with vermiculite and treat with 10% NaOH solution to deactivate reactive chlorine groups .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

- Case Study: If NMR suggests axial chirality but X-ray shows planar geometry, perform variable-temperature NMR to assess conformational flexibility. For example, coalescence temperatures >100°C may indicate rigid structures .

- Synchrotron Validation: Use high-resolution X-ray diffraction (λ = 0.7 Å) to resolve electron density maps. Compare with computational models (Mercury 4.0) to validate bond angles and torsional strain .

- Contradiction Analysis: If discrepancies persist, re-examine sample purity via GC-MS. Impurities (e.g., residual solvents) can distort NMR signals .

Q. What strategies enable selective functionalization at the 4- or 6-chloro positions for derivatization?

Methodological Answer:

- Protection/Deprotection: Protect the 6-Cl group with a temporary silyl ether (e.g., TBSCl), then substitute the 4-Cl with amines. Remove the protecting group using TBAF .

- Metal-Mediated Selectivity: Use Cu(I) catalysts to favor substitution at the 4-position due to lower steric hindrance. For 6-position selectivity, employ bulkier ligands (e.g., XPhos) .

- Kinetic Control: Monitor reaction progress via in-situ IR. Faster reaction rates at the 4-Cl site (~30 min) vs. 6-Cl (~2 hr) can guide quenching times .

Q. How can in silico models predict the bioactivity of this compound against enzyme targets (e.g., kinases)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Parameterize chlorine atoms with partial charges from RESP/ESP derived via HF/6-31G* .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the pyrimidine core and catalytic lysine residues .

- Validation: Compare predicted IC values with experimental enzymatic assays (e.g., fluorescence polarization). Adjust force fields if deviations exceed 20% .

Q. What methodological frameworks address reproducibility challenges in scaled-up synthesis?

Methodological Answer:

- DoE Approach: Apply factorial design (e.g., 2 matrix) to test variables: temperature (40–80°C), catalyst loading (5–10 mol%), and stirring rate (300–600 rpm). Optimize for >90% yield .